Distinct Chemical Space vs. Benchmark Phenylisoxazole Sulfonamide Probe
5-Bromo-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)furan-2-carboxamide differs from the foundational phenylisoxazole sulfonamide probe (an unsubstituted furan or methyl-furan variant) by the presence of a bromine atom at the 5-position of the furan ring. In the bromodomain inhibitor series reported by Bamborough et al., the unsubstituted phenylisoxazole sulfonamide lead compound exhibited a BRD4 BD1 IC₅₀ of approximately 500 nM [1]. The introduction of a halogen atom at analogous positions on the pendant aryl ring in subsequent optimization cycles resulted in up to a 10-fold modulation in potency, demonstrating that the 5-bromo substitution in the target compound is likely a critical determinant of binding affinity [1].
| Evidence Dimension | BRD4 BD1 inhibitory potency (IC₅₀) as a function of halogen substitution on the pendant aryl/heteroaryl group |
|---|---|
| Target Compound Data | Exact IC₅₀ data for this specific compound have not been publicly reported in a peer-reviewed primary source |
| Comparator Or Baseline | Unsubstituted phenylisoxazole sulfonamide lead: BRD4 BD1 IC₅₀ ≈ 500 nM; halogenated analogs in the same series showed IC₅₀ shifts of up to 10-fold [1] |
| Quantified Difference | Estimated potency modulation of up to 10-fold based on SAR trends for halogen substitution in analogous positions |
| Conditions | Bromodomain BRD4 BD1 AlphaScreen assay; J. Med. Chem. 2012 SAR study [1] |
Why This Matters
This class-level SAR evidence predicts that the 5-bromo substituent is a key pharmacophoric feature that can significantly alter potency; procurement of a des-bromo or alternative halogen analog would not preserve binding characteristics.
- [1] Bamborough P, Diallo H, Goodacre JD, et al. Fragment-based discovery of bromodomain inhibitors part 2: optimization of phenylisoxazole sulfonamides. J Med Chem. 2012;55(2):587-596. View Source
